molecular formula C13H11N3OS B3361237 2-(4-(1H-pyrazol-1-yl)benzyl)isothiazol-3(2H)-one CAS No. 918108-08-4

2-(4-(1H-pyrazol-1-yl)benzyl)isothiazol-3(2H)-one

Cat. No.: B3361237
CAS No.: 918108-08-4
M. Wt: 257.31 g/mol
InChI Key: XRIHTFDIGYQLFZ-UHFFFAOYSA-N
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Description

2-(4-(1H-pyrazol-1-yl)benzyl)isothiazol-3(2H)-one is a heterocyclic compound that features both pyrazole and isothiazolone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(1H-pyrazol-1-yl)benzyl)isothiazol-3(2H)-one typically involves the reaction of 4-(1H-pyrazol-1-yl)benzyl chloride with isothiazol-3(2H)-one under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-(1H-pyrazol-1-yl)benzyl)isothiazol-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The isothiazolone ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding thiols or amines.

    Substitution: The benzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the benzyl group.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and amines.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

2-(4-(1H-pyrazol-1-yl)benzyl)isothiazol-3(2H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-(1H-pyrazol-1-yl)benzyl)isothiazol-3(2H)-one involves its interaction with various molecular targets. The isothiazolone moiety is known to react with thiol groups in proteins, leading to the inhibition of enzyme activity. This can result in antimicrobial and antifungal effects. Additionally, the pyrazole ring can interact with various receptors and enzymes, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-(1H-pyrazol-1-yl)benzyl)thiazol-3(2H)-one: Similar structure but with a thiazole ring instead of an isothiazolone ring.

    2-(4-(1H-pyrazol-1-yl)benzyl)oxazol-3(2H)-one: Contains an oxazole ring instead of an isothiazolone ring.

    2-(4-(1H-pyrazol-1-yl)benzyl)imidazol-3(2H)-one: Features an imidazole ring in place of the isothiazolone ring.

Uniqueness

2-(4-(1H-pyrazol-1-yl)benzyl)isothiazol-3(2H)-one is unique due to the presence of both pyrazole and isothiazolone moieties, which confer distinct chemical reactivity and biological activity. The combination of these two functional groups allows for a wide range of applications and interactions with various molecular targets.

Properties

IUPAC Name

2-[(4-pyrazol-1-ylphenyl)methyl]-1,2-thiazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3OS/c17-13-6-9-18-16(13)10-11-2-4-12(5-3-11)15-8-1-7-14-15/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRIHTFDIGYQLFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=CC=C(C=C2)CN3C(=O)C=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20580910
Record name 2-{[4-(1H-Pyrazol-1-yl)phenyl]methyl}-1,2-thiazol-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20580910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

918108-08-4
Record name 2-{[4-(1H-Pyrazol-1-yl)phenyl]methyl}-1,2-thiazol-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20580910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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